molecular formula C15H19N3O3 B3123378 Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate CAS No. 306979-98-6

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate

Cat. No.: B3123378
CAS No.: 306979-98-6
M. Wt: 289.33 g/mol
InChI Key: AEVIIKRPBZKPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate is a synthetic organic compound belonging to the class of nicotinates This compound is characterized by the presence of a cyano group at the 5-position, a 2,6-dimethylmorpholino group at the 6-position, and a methyl group at the 2-position of the nicotinate ring

Properties

IUPAC Name

methyl 5-cyano-6-(2,6-dimethylmorpholin-4-yl)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9-7-18(8-10(2)21-9)14-12(6-16)5-13(11(3)17-14)15(19)20-4/h5,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVIIKRPBZKPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C=C2C#N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141006
Record name Methyl 5-cyano-6-(2,6-dimethyl-4-morpholinyl)-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306979-98-6
Record name Methyl 5-cyano-6-(2,6-dimethyl-4-morpholinyl)-2-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306979-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-6-(2,6-dimethyl-4-morpholinyl)-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinate Core: The starting material, 2-methylnicotinic acid, is esterified using methanol and a suitable acid catalyst to form methyl 2-methylnicotinate.

    Introduction of the Cyano Group: The cyano group is introduced at the 5-position through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Morpholino Group: The 2,6-dimethylmorpholino group is introduced at the 6-position through a nucleophilic substitution reaction using 2,6-dimethylmorpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the cyano or morpholino groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

One of the primary areas of research for Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate is its potential as an anticancer agent. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1). LSD1 inhibitors are promising for their role in epigenetic modulation, which can lead to the reactivation of tumor suppressor genes. In preclinical studies, compounds similar to this compound have shown significant tumor growth delay in various cancer models, indicating potential therapeutic benefits .

1.2 Modulation of Pharmacokinetic Properties

The compound's structure allows it to serve as a derivatizing agent that can enhance the pharmacokinetic profiles of other pharmaceutical agents. By modifying solubility and bioavailability, this compound can improve the efficacy of drugs that are otherwise poorly soluble in biological fluids. This application is particularly relevant for compounds targeting specific pathways in cancer therapy .

3.1 Case Study: LSD1 Inhibition

A study published in Nature highlighted the development of a series of LSD1 inhibitors based on structural modifications similar to those found in this compound. These inhibitors demonstrated IC50 values in the nanomolar range and exhibited potent antiproliferative effects against cancer cell lines known to overexpress LSD1 .

3.2 Case Study: Drug Formulation Enhancement

Research conducted by pharmaceutical chemists has shown that incorporating this compound into drug formulations significantly improved the solubility of poorly soluble drugs. The study reported a marked increase in bioavailability when tested in vivo, suggesting its utility as a formulation enhancer for various therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate can be compared with other similar compounds, such as:

    Methyl 5-cyano-6-(2,6-dimethylpiperidino)-2-methylnicotinate: Similar structure but with a piperidino group instead of a morpholino group.

    Methyl 5-cyano-6-(2,6-dimethylpyrrolidino)-2-methylnicotinate: Similar structure but with a pyrrolidino group instead of a morpholino group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound belongs to the class of nicotinates, which are esters or salts derived from nicotinic acid. Its unique structure, characterized by the presence of a cyano group and a morpholine ring, positions it as a candidate for various therapeutic applications.

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : Approximately 289.33 g/mol
  • CAS Number : 306979-98-6

Structural Characteristics

The compound's structure can be summarized in the following table:

ComponentDescription
Cyano GroupContributes to potential reactivity and biological activity
Morpholine RingMay enhance solubility and binding affinity
Nicotinate BackboneCommonly associated with various pharmacological effects

Research indicates that this compound may exhibit various pharmacological effects through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes involved in cancer progression.
  • Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that it could have antiproliferative effects against certain cancer cell lines.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. However, the following potential activities have been noted:

  • Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in preclinical models.
  • Neuroprotective Effects : Due to structural similarities with other neuroprotective agents, it may offer protective benefits in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their unique features and biological activities:

Compound NameUnique FeaturesPotential Biological Activity
Methyl 5-cyano-6-hydroxy-2-methylnicotinateHydroxy group instead of morpholineDifferent biological activity due to hydroxyl functionality
Ethyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinateEthyl group instead of methylVariation in lipophilicity affecting absorption
Methyl 6-chloro-5-cyano-2-methylnicotinateChlorine substituent instead of morpholineDifferent reactivity patterns due to halogen presence

Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound using the CT26 tumor model. The results indicated a significant tumor growth delay, suggesting promising anticancer properties (IC50 values and specific methodologies were not disclosed in available literature).

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound may inhibit specific targets associated with cancer cell proliferation. Further investigations are required to quantify these interactions and establish a clear pharmacological profile.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the 2,6-dimethylmorpholine moiety. A plausible route includes:

  • Step 1 : Synthesis of 2,6-dimethylmorpholine via base-catalyzed ring-closing reactions of 2,6-dimethylphenol derivatives with ethylene oxide .
  • Step 2 : Introduction of the cyano and ester groups via nucleophilic substitution or palladium-catalyzed cyanation. For example, nitrile incorporation may use CuCN or Zn(CN)₂ under microwave-assisted conditions to enhance efficiency .
  • Step 3 : Coupling the morpholine derivative to the pyridine core using Buchwald-Hartwig amination or SNAr reactions, optimized with ligands like XPhos and Pd(OAc)₂ .
    Optimization Tips : Monitor reaction progress via LC-MS, and adjust solvent polarity (e.g., DMF vs. THF) to improve yield.

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with emphasis on distinguishing morpholine ring protons (δ 3.5–4.0 ppm) and methyl ester signals (δ 3.7–3.9 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect byproducts .
  • X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtained via slow evaporation in ethanol/water mixtures .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if handling powders to avoid inhalation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Avoid release into drains due to potential ecotoxicity .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or morpholine ring oxidation .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholino group influence the compound’s bioactivity and pharmacokinetic properties?

  • Mechanistic Insight : The morpholine ring enhances solubility via hydrogen bonding and modulates target binding (e.g., kinase active sites). Methyl groups at the 2,6-positions reduce metabolic degradation by sterically hindering cytochrome P450 enzymes .
  • SAR Studies : Compare analogs with unsubstituted morpholine or bulkier substituents (e.g., 2,6-diethyl) to assess potency changes in kinase inhibition assays .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with PLK4 or related targets, validating with surface plasmon resonance (SPR) binding assays .

Q. What strategies can resolve contradictions in observed vs. predicted reactivity of the cyano and ester groups?

  • Controlled Hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester hydrolyzes to carboxylic acid, while the cyano group remains intact. Monitor via IR spectroscopy (loss of ester C=O at 1720 cm⁻¹) .
  • Nitrile Reactivity : Test cyano participation in cycloaddition reactions (e.g., Huisgen click chemistry) using Cu(I) catalysts. Unexpected stability may arise from steric shielding by the morpholine ring .

Q. How can in vivo efficacy studies be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Animal Models : Use xenograft mouse models (e.g., human breast cancer MDA-MB-231 cells) with oral dosing (10–50 mg/kg/day). Measure tumor volume reduction and toxicity markers (ALT/AST levels) .
  • Pharmacokinetics : Conduct LC-MS/MS plasma analysis to determine Cmax, T½, and bioavailability. Compare with intravenous administration to assess first-pass metabolism .
  • Resistance Studies : Treat PLK4-overexpressing cell lines with incremental compound concentrations (0.1–10 µM) over 6 months to monitor acquired resistance via genomic sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.